Binding Energy Contribution of the 3-Phosphate Moiety in EPSP Synthase: S3P vs. Shikimate
Steady-state kinetic analysis with E. coli EPSP synthase demonstrates that the 3-phosphate group of S3P contributes 8.7 kcal/mol to binding energy relative to a hydroxyl group in the same position (as present in shikimate) [1]. Over 60% of this binding energy is expressed in substrate binding rather than toward increasing kcat, indicating that the phosphate group primarily governs enzyme recognition and affinity [1].
| Evidence Dimension | Binding Energy Contribution (ΔΔG) |
|---|---|
| Target Compound Data | 8.7 kcal/mol contributed by the 3-phosphate moiety |
| Comparator Or Baseline | Shikimate (hydroxyl group at 3-position): baseline 0 kcal/mol (reference) |
| Quantified Difference | +8.7 kcal/mol |
| Conditions | E. coli EPSP synthase; steady-state kinetics; Km(shikimate) = 25 mM under these conditions [1] |
Why This Matters
This large energetic difference explains why shikimate cannot substitute for S3P in EPSP synthase assays without fundamentally altering kinetic parameters and inhibitor sensitivity.
- [1] Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5534–5544. View Source
